molecular formula C28H43N9O10 B587327 Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine CAS No. 147103-09-1

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

Cat. No.: B587327
CAS No.: 147103-09-1
M. Wt: 665.705
InChI Key: AQWKOAKNUGDHHM-KGYLXKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is a peptide composed of six amino acids: glycine, arginine, glycine, aspartic acid, valine, and tyrosine. Peptides like this compound are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCCI) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: Temporary protecting groups, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), are removed using trifluoroacetic acid (TFA) or piperidine, respectively.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DCCI and HOBt.

Major Products

Scientific Research Applications

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine involves its interaction with specific molecular targets, such as integrins. Integrins are cell surface receptors that mediate cell adhesion and signaling. The peptide binds to integrins, influencing cellular processes like migration, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, arginine, aspartic acid, valine, and tyrosine residues allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKOAKNUGDHHM-KGYLXKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933031
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147103-09-1
Record name Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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